

2,4-Dichloro-6-(methylthio)-5-nitropyrimidine

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dichloro-6-(methylthio)-5-nitropyrimidine

Cat. No.: B1408174

[Get Quote](#)

An In-depth Technical Guide to **2,4-Dichloro-6-(methylthio)-5-nitropyrimidine**: Synthesis, Reactivity, and Applications

Introduction

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules. Its unique electronic properties and the ability to be extensively functionalized make it a privileged structure for interacting with a wide range of biological targets. Within this class, halogenated and functionalized pyrimidines serve as highly versatile intermediates for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of **2,4-Dichloro-6-(methylthio)-5-nitropyrimidine**, a polysubstituted pyrimidine with significant potential as a building block in synthetic and medicinal chemistry. Due to the limited direct experimental data available for this specific isomer, this document synthesizes information from closely related and well-characterized analogues, such as 4,6-dichloro-2-(methylthio)-5-nitropyrimidine and 2,4-dichloro-6-methyl-5-nitropyrimidine. By examining the established chemistry of these related compounds, we can infer the physicochemical properties, reactivity, and potential applications of the title compound, offering a robust framework for researchers and drug development professionals.

Part 1: Core Molecular Profile and Physicochemical Properties

2,4-Dichloro-6-(methylthio)-5-nitropyrimidine is a highly functionalized pyrimidine derivative. Its structure features two reactive chlorine atoms, a nitro group that acts as a strong electron-withdrawing group, and a methylthio moiety, each conferring distinct chemical reactivity.

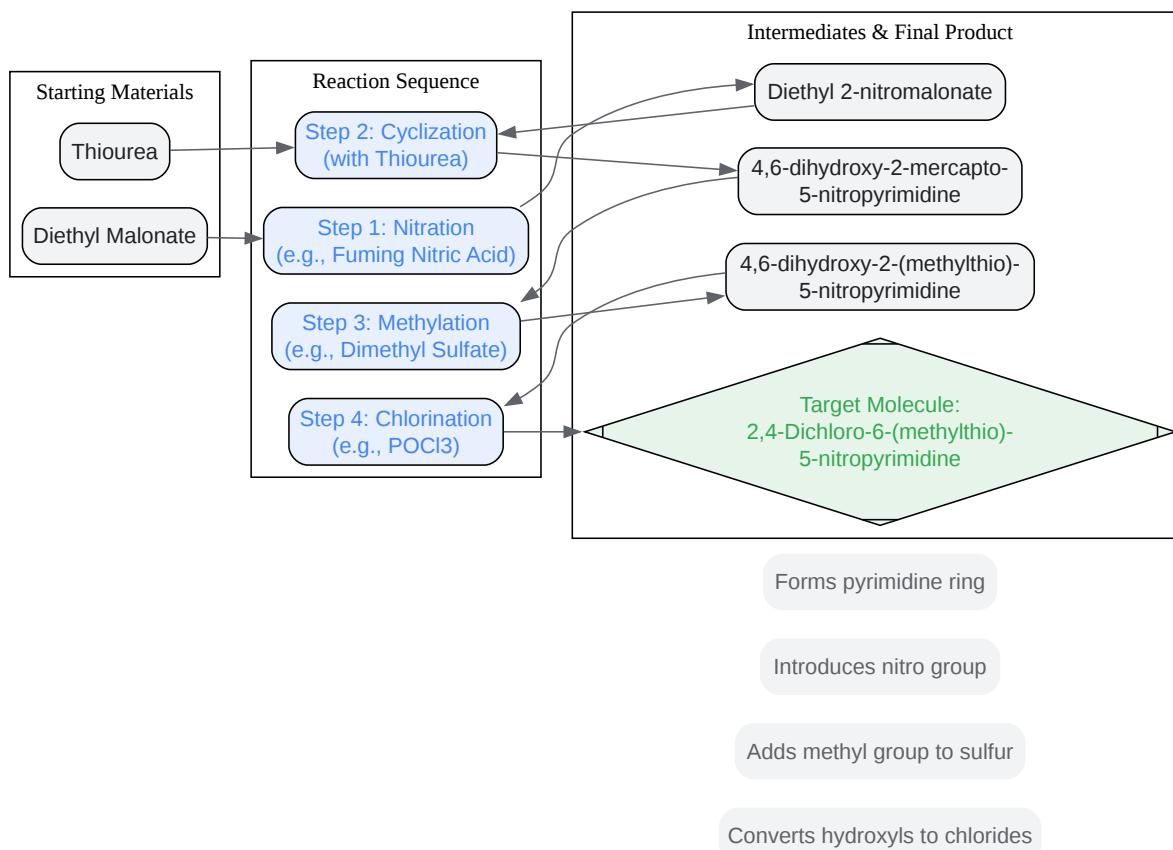
Chemical Structure and Identifiers

The molecular structure contains a pyrimidine ring substituted at positions 2, 4, 5, and 6. The arrangement of these functional groups, particularly the electron-withdrawing nitro group and the displaceable chlorine atoms, dictates its chemical behavior.

Caption: Chemical structure of **2,4-Dichloro-6-(methylthio)-5-nitropyrimidine**.

Quantitative Data Summary

The following table summarizes the key identifiers and calculated physicochemical properties for the compound.


Parameter	Value	Source
IUPAC Name	2,4-dichloro-6-(methylthio)-5-nitropyrimidine	-
CAS Number	1451885-60-1	BOC Sciences[1]
Molecular Formula	C ₅ H ₃ Cl ₂ N ₃ O ₂ S	Calculated
Molecular Weight	240.06 g/mol	Calculated
Topological Polar Surface Area (TPSA)	68.92 Å ²	Inferred from isomer data[2]
Predicted LogP	2.00	Inferred from isomer data[2]

Part 2: Synthesis and Chemical Reactivity

While a specific, validated synthesis for **2,4-Dichloro-6-(methylthio)-5-nitropyrimidine** is not prominently described in the literature, a plausible synthetic route can be designed based on established pyrimidine chemistry. The reactivity of the molecule is high, owing to its multiple functional groups, making it a versatile synthetic intermediate.

Proposed Synthetic Pathway

A logical approach to the synthesis starts from a suitable precursor and introduces the required functional groups in a stepwise manner. A multi-step synthesis adapted from a known procedure for a related isomer provides a strong theoretical foundation.^[3] The pathway involves nitration, cyclization, methylation, and chlorination.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for the target molecule.

Protocol Causality:

- Nitration: The synthesis begins by activating the malonate ester via nitration, which is crucial for the subsequent cyclization step.
- Cyclization: The nitrated intermediate is cyclized with thiourea. This step is fundamental for constructing the core pyrimidine heterocycle.
- Methylation: The mercapto group introduced by thiourea is methylated, typically using an electrophilic methyl source like dimethyl sulfate, to form the methylthio ether.
- Chlorination: The final step involves converting the dihydroxy-pyrimidine intermediate into the target dichloro-pyrimidine using a strong chlorinating agent like phosphorus oxychloride (POCl_3), often with a catalyst like N,N-dimethylaniline.[3]

Key Reactive Sites and Transformations

The utility of **2,4-Dichloro-6-(methylthio)-5-nitropyrimidine** as a synthetic intermediate stems from the distinct reactivity of its functional groups:

- Nucleophilic Aromatic Substitution (SNAr) at C2 and C4: The chlorine atoms at the C2 and C4 positions are excellent leaving groups, activated by the electron-withdrawing nature of the pyrimidine ring and the nitro group. This allows for sequential and regioselective displacement by a wide variety of nucleophiles (amines, alcohols, thiols), enabling the construction of diverse compound libraries. The synthesis of tetrasubstituted purines from a related isomer highlights this powerful approach.[4]
- Reduction of the Nitro Group: The nitro group at C5 can be readily reduced to an amino group using standard methods such as catalytic hydrogenation or metal-acid combinations (e.g., CrCl_2).[4] This transformation yields an amino-pyrimidine, a key precursor for building fused heterocyclic systems or for introducing further functionality.
- Oxidation of the Methylthio Group: The sulfur atom of the methylthio group at C6 can be oxidized to a sulfoxide or a sulfone using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).[4] The resulting methylsulfonyl group is a superior leaving group compared to chloride, enabling a third site for nucleophilic substitution and expanding the synthetic possibilities.

Part 3: Applications in Research and Drug Discovery

Substituted pyrimidines are integral to modern drug discovery. The title compound, with its multiple points for diversification, is a valuable scaffold for generating novel molecules with potential therapeutic applications.

Role as a Versatile Chemical Building Block

The primary application of **2,4-Dichloro-6-(methylthio)-5-nitropyrimidine** is as a versatile intermediate in organic synthesis. Its trifunctional nature (two distinct leaving groups and a reducible nitro group) allows for a programmed, stepwise elaboration to create complex, highly substituted heterocyclic compounds that would be difficult to access by other means. This makes it an ideal starting point for generating libraries of compounds for high-throughput screening.

Potential Therapeutic Applications

While direct biological activity data for this compound is scarce, the pyrimidine core and its substituents are associated with a range of pharmacological activities:

- **Anticancer Agents:** Many pyrimidine derivatives function as anticancer drugs, often by acting as kinase inhibitors or by interfering with nucleotide metabolism. The ability to introduce varied substituents allows for the fine-tuning of interactions with specific enzyme active sites. [5]
- **Antibacterial and Antifungal Agents:** The pyrimidine scaffold is present in numerous antimicrobial agents. The nitro group, in particular, is a well-known pharmacophore in antibacterial and antiparasitic drugs.[6]
- **Enzyme Inhibition:** Nitro and nitroso-substituted heterocycles have been investigated as potent enzyme inhibitors. For instance, related 5-nitrosopyrimidine derivatives have shown strong inhibitory effects on O⁶-alkylguanine-DNA alkyltransferase (AGAT), enhancing the efficacy of certain chemotherapeutic agents.[6]

Part 4: Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for **2,4-Dichloro-6-(methylthio)-5-nitropyrimidine**, safety and handling protocols must be based on data from closely related analogues, such as 2,4-dichloro-6-methyl-5-nitropyrimidine and 4,6-dichloro-2-(methylthio)-5-nitropyrimidine.^{[7][8][9]} These compounds are classified as hazardous, and similar precautions should be rigorously applied.

Hazard Identification and Classification

The compound is expected to be harmful and an irritant based on data from its isomers.

Hazard Statement	Classification Code	Description
Harmful if swallowed	H302	Acute Toxicity (Oral), Category 4 ^[8]
Causes skin irritation	H315	Skin Irritation, Category 2 ^{[7][8]}
Causes serious eye irritation	H319	Eye Irritation, Category 2 ^{[7][8]}
May cause respiratory irritation	H335	Specific Target Organ Toxicity — Single Exposure, Category 3 ^{[7][8]}

Recommended Handling and Precautionary Measures

All work with this compound should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.^{[7][8]}
- Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or vapors. Eyewash stations and safety showers must be readily accessible.^[10]
- Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.^{[7][8]}
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[9] Keep away from incompatible materials such as strong oxidizing agents. It is recommended to

store locked up.[7]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

2,4-Dichloro-6-(methylthio)-5-nitropyrimidine represents a highly promising, albeit under-characterized, chemical entity for advanced organic synthesis and medicinal chemistry. Its calculated molecular weight is 240.06 g/mol, and its structure offers at least three distinct and orthogonally reactive sites. This trifecta of functionality—two differentially activated chloro-leaving groups and a reducible nitro group—positions it as a powerful scaffold for building molecular complexity and diversity. While direct experimental data remains limited, a robust understanding of its properties and reactivity can be confidently inferred from the extensive literature on related pyrimidine isomers. For researchers and drug developers, this compound is a gateway to novel chemical space, holding significant potential for the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. chemscene.com [chemscene.com]
- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. echemi.com [echemi.com]
- 9. 2,4-Dichloro-6-methyl-5-nitropyrimidine | 13162-26-0 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,4-Dichloro-6-(methylthio)-5-nitropyrimidine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1408174#2-4-dichloro-6-methylthio-5-nitropyrimidine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com